Physicochemical Differentiation: Lipophilicity (LogP/LogD) of Methyl Ester vs. Lonazolac Dictates Membrane Permeability and Formulation Strategy
The methyl ester prodrug form of the target scaffold, methyl (3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)acetate (CAS 1011416-46-8), exhibits a measured LogP of 1.58 and LogSW of -2.35 . By comparison, the anti-inflammatory pyrazole-4-acetic acid drug lonazolac (CAS 53808-88-1) has a predicted ACD/LogP of 4.13 and ACD/LogD (pH 5.5) of 2.56 . The ~2.5 log unit difference in LogP translates to an approximately 300-fold lower octanol–water partition coefficient for the target scaffold ester, indicating substantially lower membrane permeability and reduced risk of non-specific protein binding. This property positions the scaffold as a more attractive starting point for optimizing pharmacokinetic parameters through iterative derivatization, avoiding the excessive lipophilicity that frequently contributes to promiscuous binding and toxicity in drug candidates.
| Evidence Dimension | Octanol–water partition coefficient (LogP) and distribution coefficient (LogD) |
|---|---|
| Target Compound Data | Methyl ester analog: LogP = 1.58; LogSW = -2.35 (measured). Parent acid (N-H analog): ACD/LogP = -1.21; ACD/LogD (pH 5.5) = -2.35; ACD/LogD (pH 7.4) = -4.07 . |
| Comparator Or Baseline | Lonazolac: ACD/LogP = 4.13; ACD/LogD (pH 5.5) = 2.56; ACD/LogD (pH 7.4) = 0.81 |
| Quantified Difference | ΔLogP (methyl ester vs. lonazolac) ≈ -2.55 units (~300-fold lower partition coefficient) |
| Conditions | LogP measured by shake-flask method (Hit2Lead); LogD predicted by ACD/Labs Percepta Platform v14.00 (ChemSpider) |
Why This Matters
The lower lipophilicity of the scaffold series reduces the risk of hERG channel blockade, phospholipidosis, and non-specific target engagement—critical for laboratories prioritizing lead-like starting points over drug-like but promiscuous comparators.
